molecular formula C7H5BrClN3 B8280708 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B8280708
M. Wt: 246.49 g/mol
InChI Key: UUSCVDMELNQVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H5BrClN3 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-3-12-5(11-4)2-10-6(8)7(12)9/h2-3H,1H3

InChI Key

UUSCVDMELNQVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=NC(=C2Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-neck round-bottom flask N,N-diisopropylamine (0.50 mL, 3.6 mmol) was dissolved in tetrahydrofuran (4.0 mL) and cooled at −78° C. 1.6 M n-butyllithium in hexane (1.9 mL, 3.1 mmol) was added. The reaction was stirred at −78° C. for 30 min and 6-bromo-2-methylimidazo[1,2-a]pyrazine (from Ark Pharm, 0.500 g, 2.36 mmol) in tetrahydrofuran (6.0 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 45 min and hexachloroethane (0.72 g, 3.1 mmol) was added. The resulting mixture was stirred at −78° C. for 1 h. The reaction was quenched with NH4Cl solution and then partitioned between EtOAc and water. The EtOAc extract was washed with brine, dried (MgSO4), and stripped in vacuo. The residue was chromatographed on silica gel eluting with 40% EtOAc in hexanes to give the desired product (0.25 g, 43%). LCMS calculated for C7H6BrClN3 (M+H)+: m/z=245.9. Found: 245.9. 1H NMR (CDCl3, 400 MHz) δ 8.72 (1H, s), 7.68 (1H, s), 2.56 (3H, s) ppm.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.72 g
Type
reactant
Reaction Step Four
Yield
43%

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